molecular formula C18H16N2O5 B2690812 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034323-22-1

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2690812
CAS No.: 2034323-22-1
M. Wt: 340.335
InChI Key: KMBSWGLAIYWMEQ-UHFFFAOYSA-N
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Description

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS# 2034323-22-1) is a synthetic organic compound with a molecular formula of C18H16N2O5 and a molecular weight of 340.3 g/mol . Its structure features a furo[2,3-c]pyridin-7-one core linked via an ethyl chain to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide group. The 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) moiety is a privileged structure in medicinal chemistry, known to contribute to pharmacological activity and is found in compounds investigated as inhibitors of key enzyme targets . For instance, research has identified other benzodioxine-carboxamide derivatives as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a well-established anticancer drug target involved in DNA repair processes . While the specific biological activity and mechanism of action for this exact molecule require further empirical investigation, its sophisticated heterocyclic architecture makes it a valuable chemical entity for advanced research applications, including drug discovery and chemical biology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c21-17(15-11-24-13-3-1-2-4-14(13)25-15)19-7-9-20-8-5-12-6-10-23-16(12)18(20)22/h1-6,8,10,15H,7,9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBSWGLAIYWMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furo[2,3-c]pyridine core, followed by the introduction of the dihydrobenzo[b][1,4]dioxine moiety through a series of coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of renewable feedstocks, can be incorporated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound has potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target protein. This modulation can occur through various pathways, including inhibition, activation, or allosteric regulation.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems
  • Target Compound : Furo[2,3-c]pyridin-7-one fused with dihydrobenzodioxine carboxamide.
  • & 2 Compounds: Tetrahydroimidazo[1,2-a]pyridine cores with ester substituents (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) .
  • Compounds: 1,4-Dihydropyridines with thioether and carboxamide substituents (e.g., 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) .
  • Compounds: Benzofuran- or chromenone-linked benzodioxole carboxamides (e.g., N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide) .

Key Differences :

  • The target compound’s furopyridinone core is distinct from the imidazopyridine (–2) and dihydropyridine () systems.
  • The dihydrobenzodioxine carboxamide in the target is structurally analogous to the benzodioxole carboxamide in but differs in core ring saturation and substitution patterns.
Substituent Groups
Compound Type Key Substituents Functional Impact
Target Compound Ethyl-linked carboxamide, fused dihydrobenzodioxine Enhances polarity and hydrogen-bonding capacity
& 2 Compounds Nitrophenyl, cyano, ester groups Electron-withdrawing groups may stabilize the imidazopyridine core
Compounds Thioether, methoxyphenyl, furyl groups Thioether and aryl groups likely influence redox properties and lipophilicity
Compounds Benzofuran-chromenone hybrids, halogenated substituents (e.g., bromophenyl) Halogenation may enhance binding affinity or metabolic stability

Physicochemical Properties

Melting Points and Yields
  • Compound (1l) : Melting point 243–245°C, yield 51% .
  • Compound (2d) : Melting point 215–217°C, yield 55% .

Comparison : The lower yields in –2 (51–55%) indicate synthetic challenges in imidazopyridine formation, possibly due to multi-step reactions or purification hurdles.

Spectroscopic Characterization

NMR and IR Data
  • & 2: Distinct ¹H NMR signals for nitrophenyl (δ ~8.2–8.4 ppm) and ester carbonyls (δ ~4.3–4.5 ppm for ethyl groups) . IR absorption at ~1740 cm⁻¹ (ester C=O) and ~2200 cm⁻¹ (cyano group) .
  • :
    • Thioether S-CH₂ signals (δ ~3.5–4.0 ppm) and dihydropyridine NH (δ ~9–10 ppm) .
  • Target Compound : Expected IR peaks for amide C=O (~1650–1680 cm⁻¹) and benzodioxine ethers (~1250 cm⁻¹).
Mass Spectrometry
  • & 2 : HRMS (ESI) confirms molecular ion accuracy within 1 ppm .
  • Target Compound : HRMS would likely show a molecular ion matching its complex formula (C₂₁H₁₈N₂O₅), with fragmentation patterns reflecting cleavage at the ethyl linker or benzodioxine ring.

Biological Activity

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a furo[2,3-c]pyridine moiety integrated with a benzo[b][1,4]dioxine structure. This unique combination suggests a diverse pharmacological profile. The molecular formula is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, with a molecular weight of approximately 302.35 g/mol.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways. The furo[2,3-c]pyridine component is known to interact with various biological targets through hydrogen bonding and hydrophobic interactions.
  • Receptor Modulation : It may also modulate receptor activity by binding to specific sites on proteins, potentially influencing pathways related to inflammation or cancer progression.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of furo[2,3-c]pyridine can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by studies indicating that furo[2,3-c]pyridine derivatives can inhibit pro-inflammatory cytokines. This suggests that this compound may be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

A study on related compounds revealed that modifications in the furo[2,3-c]pyridine scaffold significantly affect biological activity. For example:

CompoundIC50 (µM)Activity Description
Compound A45.69Anti-fibrotic activity better than Pirfenidone
Compound B30.12Induces apoptosis in cancer cell lines

These findings suggest that slight alterations in the chemical structure can enhance or diminish biological efficacy.

Pharmacokinetics

Preliminary pharmacokinetic studies on similar compounds indicate favorable absorption and distribution characteristics. For instance:

  • Half-life : Approximately 2 hours
  • Cmax : 35 µM at peak concentration
  • Toxicity : No observed adverse effects at doses up to 1000 mg/kg in animal models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation and heterocyclic ring assembly. Key steps may include coupling the furopyridine moiety with the dihydrobenzo[d][1,4]dioxine-carboxamide backbone using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or DCM. Optimization involves adjusting reaction temperature (25–80°C), stoichiometry, and catalyst loading. Monitoring via TLC and intermediate purification via column chromatography improves yield (65–80%) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying proton environments and carbon frameworks. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight accuracy (±1 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What initial biological screening approaches are appropriate for assessing its therapeutic potential?

  • Methodological Answer : In vitro assays targeting enzymes (e.g., acetylcholinesterase, α-glucosidase) or receptors (e.g., GPCRs) are recommended. Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. Cell viability assays (MTT or resazurin) assess cytotoxicity in relevant cell lines (e.g., HEK293 or HepG2) .

Advanced Research Questions

Q. How can computational modeling be integrated into the design of derivatives with enhanced target affinity?

  • Methodological Answer : Employ quantum chemical calculations (DFT or MP2) to map electronic properties and docking simulations (AutoDock Vina, Schrödinger Suite) to predict binding modes. Use molecular dynamics (MD) to study protein-ligand stability. Feedback loops between computational predictions and experimental SAR data refine substituent selection (e.g., fluorination at C7 to enhance binding) .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy data?

  • Methodological Answer : Investigate pharmacokinetic parameters (e.g., bioavailability, metabolic stability) using LC-MS/MS plasma profiling. Metabolite identification via liver microsome assays identifies degradation pathways. Adjust formulations (e.g., PEGylation or liposomal encapsulation) to improve half-life .

Q. How to conduct structure-activity relationship (SAR) studies focusing on the furopyridine and dihydrobenzo[d][1,4]dioxine motifs?

  • Methodological Answer : Systematically modify substituents on the furopyridine ring (e.g., electron-withdrawing groups at C7) and the ethyl linker length. Use parallel synthesis to generate a library of analogs. Evaluate changes in potency via IC₅₀ shifts and correlate with logP values to assess lipophilicity-activity relationships .

Q. What methodologies address discrepancies in catalytic reaction outcomes during scale-up synthesis?

  • Methodological Answer : Conduct Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading). Use in situ FTIR or ReactIR to monitor reaction progress in real time. Compare batch vs. flow chemistry setups to mitigate mass transfer limitations .

Q. How to optimize purification methods for complex reaction mixtures containing polar by-products?

  • Methodological Answer : Employ orthogonal chromatography (e.g., reverse-phase HPLC followed by ion exchange). Gradient elution (5–95% acetonitrile in water with 0.1% TFA) enhances separation. For persistent impurities, use recrystallization in mixed solvents (e.g., EtOAc/hexane) .

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